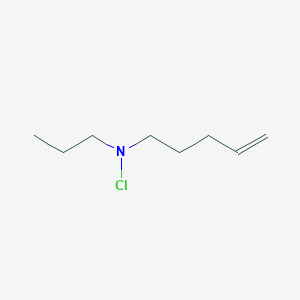
4-Penten-1-amine, N-chloro-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Penten-1-amine, N-chloro-N-propyl- is an organic compound with the molecular formula C8H16ClN It is a derivative of 4-penten-1-amine, where the amine group is substituted with a chloro and propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-penten-1-amine, N-chloro-N-propyl- can be achieved through several methods. One common approach involves the reaction of 4-penten-1-amine with N-chloropropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-penten-1-amine, N-chloro-N-propyl- may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the product. The purification process may involve multiple steps, including extraction, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Penten-1-amine, N-chloro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Hydroxyl or alkoxy derivatives
Scientific Research Applications
4-Penten-1-amine, N-chloro-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-penten-1-amine, N-chloro-N-propyl- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-amine: The parent compound without the chloro and propyl substitutions.
N-chloro-N-propylamine: A related compound with similar functional groups but different structural arrangement.
Uniqueness
4-Penten-1-amine, N-chloro-N-propyl- is unique due to the presence of both the chloro and propyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.
Properties
CAS No. |
13405-17-9 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
N-chloro-N-propylpent-4-en-1-amine |
InChI |
InChI=1S/C8H16ClN/c1-3-5-6-8-10(9)7-4-2/h3H,1,4-8H2,2H3 |
InChI Key |
XHGRYWROJMZJGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


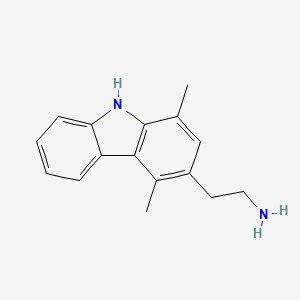
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
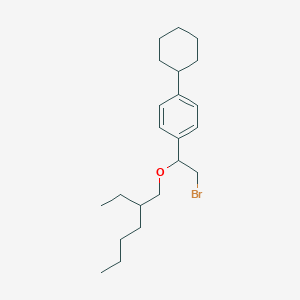
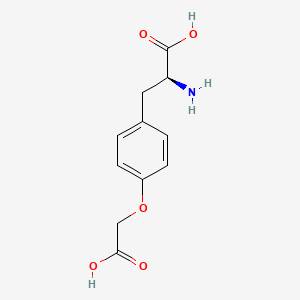
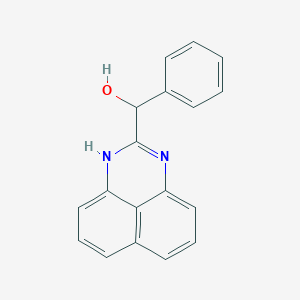
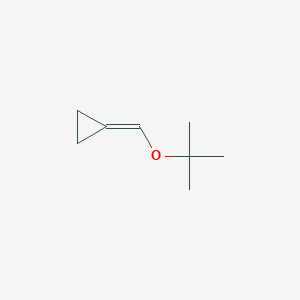
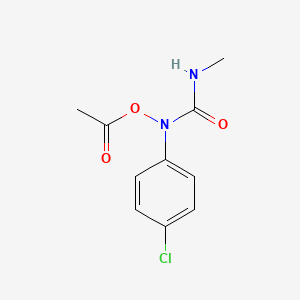
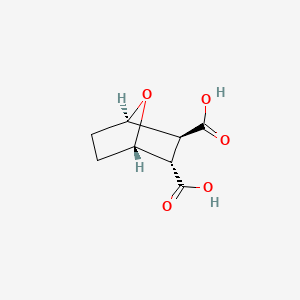
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
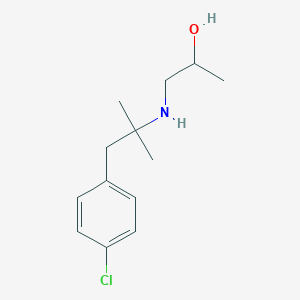
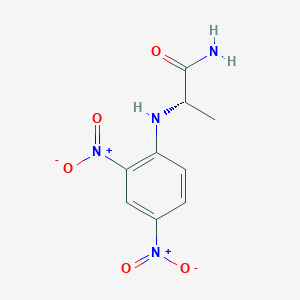
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


